molecular formula C17H21NO4 B7789405 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B7789405
M. Wt: 303.35 g/mol
InChI Key: DNLLXNSBTRHASX-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a chromen-2-one core with hydroxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
  • 2-[(2,6-dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol

Uniqueness

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural featuresCompared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10-7-18(8-11(2)21-10)9-13-6-16(20)22-17-12(3)15(19)5-4-14(13)17/h4-6,10-11,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLLXNSBTRHASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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